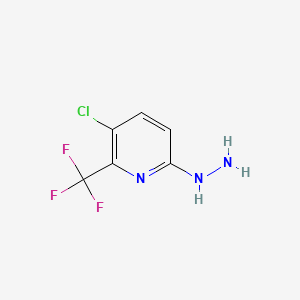

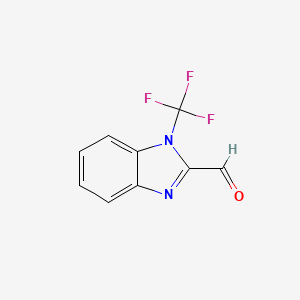

![molecular formula C10H17NO B6610569 6-tert-butyl-1-azaspiro[3.3]heptan-2-one CAS No. 2866324-06-1](/img/structure/B6610569.png)

6-tert-butyl-1-azaspiro[3.3]heptan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one involves several steps. One method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .Molecular Structure Analysis

The molecular structure of this compound is complex, with a spirocyclic scaffold. This structure is characterized by two four-membered rings constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound is the reduction of a nitrile intermediate with lithium aluminum hydride . This reaction furnishes the primary amine, which then spontaneously displaces the tosyl group to form the azaspiro[3.3]heptane derivative .Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 94-95 °C. The molecular weight of the compound is approximately 211.258 Da .Mécanisme D'action

6-tert-butyl-1-azaspiro[3.3]heptan-2-one is believed to act as a catalyst in various organic reactions. It is believed that this compound acts as a Lewis acid, meaning that it can accept electrons from other molecules and form a covalent bond with them. This allows this compound to act as a catalyst in organic reactions, as it can facilitate the formation of new bonds between molecules. Additionally, this compound is believed to act as an electron donor in certain reactions, allowing it to donate electrons to other molecules and form covalent bonds with them.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. Additionally, this compound has been found to inhibit the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. This compound has also been found to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 6-tert-butyl-1-azaspiro[3.3]heptan-2-one in laboratory experiments is its versatility. This compound can be used in a variety of reactions, allowing for the synthesis of a wide range of compounds. Additionally, this compound is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, this compound is not without its limitations. It is a relatively unstable molecule, meaning that it can easily decompose under certain conditions. Additionally, this compound can react with other molecules in the reaction mixture, making it difficult to control the reaction.

Orientations Futures

The potential applications of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one are vast, and there are many future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of this compound. Additionally, research could be conducted to further explore the biochemical and physiological effects of this compound. Further research could also be conducted to explore the potential applications of this compound in catalysis and nanomaterials. Finally, research could be conducted to explore the potential of this compound in the development of new pharmaceuticals.

Méthodes De Synthèse

6-tert-butyl-1-azaspiro[3.3]heptan-2-one can be synthesized using a variety of methods, the most common being the Diels–Alder reaction. This reaction involves the addition of a diene to an alkene, forming a cyclic product. The Diels–Alder reaction is a powerful tool for the synthesis of cyclic compounds, as it allows for the formation of complex structures in a single step. Other methods for the synthesis of this compound include the use of boron trifluoride-catalyzed cyclization and the use of a palladium-catalyzed cross-coupling reaction.

Applications De Recherche Scientifique

6-tert-butyl-1-azaspiro[3.3]heptan-2-one has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as steroids, and it has been used as a starting material in the synthesis of pharmaceuticals. Additionally, this compound has been used as a catalyst in various organic reactions, such as the Heck reaction and the Diels–Alder reaction. This compound has also been used in the synthesis of polymers, as well as in the synthesis of nanomaterials.

Propriétés

IUPAC Name |

6-tert-butyl-1-azaspiro[3.3]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2,3)7-4-10(5-7)6-8(12)11-10/h7H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTGMHVTAQLXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC2(C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)

![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)

amine hydrochloride](/img/structure/B6610553.png)

![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)

![3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610564.png)

amine hydrochloride](/img/structure/B6610577.png)

amine hydrochloride](/img/structure/B6610580.png)